Product packaging for 4-Phenylnaphthalene-1-carboxaldehyde(Cat. No.:CAS No. 133550-74-0)

4-Phenylnaphthalene-1-carboxaldehyde

Cat. No.: B171393
CAS No.: 133550-74-0
M. Wt: 232.28 g/mol
InChI Key: YNRYYBCXDSMIRQ-UHFFFAOYSA-N
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Description

4-Phenylnaphthalene-1-carboxaldehyde (CAS 133550-74-0) is a versatile aromatic building block in organic synthesis and medicinal chemistry research. Its molecular structure, which combines a naphthalene core with a formyl group and a phenyl substituent, makes it a valuable precursor for constructing complex polycyclic architectures. This compound serves as a key intermediate in the efficient synthesis of fluoren-9-one derivatives, a class of carbocycles with significant pharmaceutical applications and use as photosensitizers, via palladium-catalyzed annulation reactions . Its structure is analogous to 1-phenylnaphthalene scaffolds, which are recognized as core pharmacophores in developing novel antibacterial agents . Researchers utilize this aldehyde to create diverse bioactive molecules, including thiosemicarbazone derivatives by condensation with thiosemicarbazides . The resulting Schiff bases and their metal complexes are investigated for a range of biological activities, such as anticancer and carbonic anhydrase inhibition . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O B171393 4-Phenylnaphthalene-1-carboxaldehyde CAS No. 133550-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRYYBCXDSMIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567569
Record name 4-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-74-0
Record name 4-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundational Importance of Naphthalene and Phenylnaphthalene Scaffolds in Organic Synthesis

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the creation of a diverse array of organic molecules. ijpsjournal.comresearchgate.net Its extended π-conjugated system imparts unique electronic and optical properties, making it a valuable component in the design of materials and biologically active compounds. researchgate.net The introduction of a phenyl group to the naphthalene core, forming a phenylnaphthalene scaffold, further modulates these properties, offering chemists a versatile platform for structural modifications. researchgate.netnih.gov

The synthesis of naphthalene derivatives can be achieved through various methods, including the Diels-Alder reaction and the Wagner-Jauregg reaction for phenyl-substituted naphthalenes. ijpsjournal.com These scaffolds are integral to numerous compounds with applications in medicinal chemistry, including antimicrobial and anticancer agents. ijpsjournal.comresearchgate.net The reactivity of the naphthalene core allows for a range of electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. youtube.com

The Role of the Aldehyde Group in Polycyclic Aromatic Hydrocarbon Systems

The aldehyde functional group (-CHO), when attached to a polycyclic aromatic hydrocarbon (PAH) like naphthalene (B1677914), significantly influences the molecule's chemical behavior. wikipedia.orgvaia.com Aldehydes are characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R-group. This structure makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack, a key reactivity pattern in organic synthesis. youtube.com

A Look Back: the History of Naphthalene Carboxaldehyde Derivatives in Research

Strategies for the Formation of the Naphthalene Core

The formation of the naphthalene scaffold is a critical step in the synthesis of 4-Phenylnaphthalene-1-carboxaldehyde. Various modern synthetic methods have been developed to construct this bicyclic aromatic system with control over substitution patterns.

Benzannulation Reactions in Naphthalene Ring Construction

Benzannulation reactions, which involve the formation of a benzene (B151609) ring fused to an existing ring, are a powerful tool for the synthesis of naphthalenes. One effective method involves the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes. researchgate.net This approach allows for the synthesis of polysubstituted naphthalenes at room temperature and demonstrates high functional group tolerance. researchgate.net For the synthesis of a precursor to this compound, a suitably substituted arylacetaldehyde could be reacted with an alkyne to construct the naphthalene core. The presence of halogen substituents on the naphthalene products of these reactions opens up avenues for further functionalization, such as the introduction of a phenyl group via cross-coupling reactions. researchgate.net

Another approach involves the benzannulation of 2-(phenylethynyl)benzaldehydes with alkynes. acs.org This reaction is particularly useful for creating sterically congested naphthalenes and allows for control over the substitution pattern at seven of the eight possible positions on the naphthalene ring. acs.org The regioselectivity of this reaction is often dependent on the electronic properties of the alkyne substrate. acs.org A transition-metal-free benzannulation has also been reported, involving the reaction of benzynes with α-cyano-β-alkylenones, proceeding through a tandem nucleophilic addition/cyclization/aromatization process to yield polysubstituted naphthalenes. nih.gov

Table 1: Examples of Benzannulation Reactions for Naphthalene Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProduct
ArylacetaldehydeAlkyneTriflimide, Room TemperaturePolysubstituted Naphthalene researchgate.net
2-(Phenylethynyl)benzaldehydeAlkyneVaries (often acid or metal-catalyzed)2,3-Substituted Naphthalene acs.org
Benzyne precursorα-Cyano-β-alkylenoneTransition-metal-freePolysubstituted Naphthalene nih.gov

Intramolecular and Intermolecular Cyclization Pathways in Naphthalene Synthesis

Cyclization reactions provide another major route to the naphthalene core. Intramolecular cyclization of suitably designed precursors can be a highly efficient method for constructing the bicyclic system. For instance, the electrophilic cyclization of arene-containing propargylic alcohols can regioselectively produce a variety of substituted naphthalenes under mild conditions. nih.gov This 6-endo-dig cyclization can be initiated by electrophiles such as iodine monochloride (ICl), iodine (I2), bromine (Br2), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov The resulting naphthalenes often bear a substituent at the 2- or 3-position, which can be a handle for further synthetic transformations.

A strategy involving a nitrogen-to-carbon transmutation of isoquinolines offers a unique pathway to substituted naphthalenes. nih.gov This method utilizes a phosphonium ylide as a carbon source in a process that involves ring-opening of the isoquinoline, followed by a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. nih.gov This transformation tolerates a wide range of functional groups, including halogens, which can then be used for subsequent cross-coupling reactions. nih.gov

Diels-Alder Cycloadditions in Naphthalene Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for the formation of six-membered rings, which can be precursors to naphthalenes. A dehydrogenative Diels-Alder reaction involving a styrene as the diene component and an alkyne as the dienophile can lead to a cycloadduct that aromatizes to a naphthalene derivative under oxidative conditions. nih.gov While this reaction can face challenges such as polymerization and lack of regioselectivity, conducting the reaction intramolecularly can overcome some of these issues, although it may still result in mixtures of dihydronaphthalene and naphthalene products. nih.gov

The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated as a route to fluorinated bicyclic compounds. beilstein-journals.orgnih.gov While not directly forming naphthalenes, the resulting bicyclo[2.2.2]oct-2-enes can be seen as precursors that could potentially be aromatized. The reactivity in these Diels-Alder reactions is sensitive to the structure of the diene. nih.gov

Methodologies for Phenyl Moiety Incorporation

Once the naphthalene core is constructed, or as part of the construction process itself, the phenyl group must be introduced at the 4-position. Cross-coupling reactions are the most prominent methods for achieving this aryl-aryl bond formation.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. nih.gov These reactions allow for the coupling of various organic electrophiles with organometallic reagents.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.com To synthesize this compound, a key step would be the Suzuki-Miyaura coupling of a 4-halonaphthalene-1-carboxaldehyde (e.g., 4-bromo- or 4-iodonaphthalene-1-carboxaldehyde) with phenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of palladium precursor, ligand, base, and solvent are all critical for the success of the reaction. For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been optimized using Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-dioxane. mdpi.com Similar conditions could be adapted for the coupling of a 4-halonaphthalene-1-carboxaldehyde. Research has also shown the successful Suzuki-Miyaura coupling of 4-iodobenzaldehyde with phenylboronic acid, demonstrating the compatibility of the aldehyde functional group under certain reaction conditions. researchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions for Aryl-Aryl Bond Formation
Aryl HalideBoronic Acid/EsterPalladium CatalystBase/SolventProduct
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4K3PO4 / 1,4-Dioxane mdpi.com5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine
4-IodobenzaldehydePhenylboronic acidCu-AIA-PC-PdK2CO3 / Ethanol researchgate.net4-Phenylbenzaldehyde
1-Bromo-2-naphtholArylboronic acidNot specifiedMicrowave irradiation doi.org1-Aryl-2-naphthol

The development of new ligands and catalyst systems continues to expand the scope and efficiency of the Suzuki-Miyaura reaction. The use of bulky and electron-rich phosphine ligands, for example, can facilitate the oxidative addition and reductive elimination steps. The reaction conditions can also be tuned to be compatible with a wide range of functional groups, which is crucial when dealing with a molecule like this compound that contains a reactive aldehyde group.

Transition-Metal-Free Cross-Coupling Strategies

While transition-metal-catalyzed reactions like the Suzuki and Stille couplings are staples in biaryl synthesis, concerns over cost and metal contamination have spurred the development of metal-free alternatives. acs.org One notable strategy involves the lithium chloride (LiCl)-promoted cross-coupling of aryl halides with arylstannanes. fiu.edunih.gov This method avoids the need for a palladium or other transition-metal catalyst, offering a cleaner reaction profile. fiu.edu

In a typical reaction, an aryl halide such as 1-iodonaphthalene can be coupled with an organotin reagent like tetraphenyltin. The reaction is generally conducted in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov The presence of LiCl is crucial for the reaction's success. fiu.edu Research has shown that aryls with electron-withdrawing groups tend to produce higher yields in these coupling reactions. nih.gov This methodology allows for the efficient transfer of multiple phenyl groups from organostannane substrates. fiu.edu

Table 1: Example of Transition-Metal-Free Cross-Coupling

Aryl Halide Organostannane Promoter Solvent Temp. (°C) Time (h) Yield (%)
1-Iodonaphthalene Tetraphenyltin LiCl (5 equiv) DMAC 140 4 92

This table is based on data for analogous biaryl couplings. fiu.edu

Annulation Reactions Involving Arynes

Annulation, or ring-forming, reactions provide a powerful route to construct the naphthalene system itself. The use of highly reactive aryne intermediates, such as 2,3-naphthalyne, enables the linear annulation of aromatic rings. acs.org Arynes can be generated from suitable precursors, like ortho-dihaloarenes or aryl triflates, upon treatment with a strong base.

These intermediates can then undergo cycloaddition reactions with various partners to build complex polycyclic aromatic compounds. acs.org For instance, the generation of a substituted benzyne in the presence of a suitable diene can lead to a Diels-Alder-type cycloaddition, forming the naphthalene core in a single, convergent step. The substitution pattern of the final product is dictated by the substituents on both the aryne and the diene, offering a versatile entry to specifically functionalized naphthalenes.

Introduction of the Carboxaldehyde Functional Group

Once the 4-phenylnaphthalene core is assembled, the next critical step is the introduction of the carboxaldehyde group at the C1 position. This can be achieved either by oxidizing a pre-installed functional group or by direct formylation of the aromatic ring.

Selective Oxidation Reactions for Aldehyde Formation

If the 4-phenylnaphthalene precursor bears a methyl group at the 1-position (1-methyl-4-phenylnaphthalene), it can be selectively oxidized to the corresponding aldehyde. A significant challenge is preventing overoxidation to the carboxylic acid. Modern electrochemical methods offer a high degree of selectivity. For example, the site-selective electrooxidation of methylarenes can yield aromatic acetals, which are stable protecting groups for aldehydes. nih.gov These acetals can then be easily hydrolyzed to afford the desired aldehyde in a subsequent step. This approach avoids the use of harsh chemical oxidants and transition-metal catalysts. nih.gov

The process typically involves electrolysis in an undivided cell using methanol as both the solvent and the reagent to form a dimethyl acetal. nih.gov This technique is particularly effective for functionalized methylarenes containing heterocyclic moieties. nih.gov

Formylation Strategies on Naphthalene Derivatives

Direct formylation involves the introduction of a formyl group (–CHO) onto the aromatic ring. Several named reactions can accomplish this, including the Vilsmeier-Haack, Gattermann-Koch, and Rieche reactions. wikipedia.org For naphthalene derivatives, the Rieche formylation is particularly effective. beilstein-archives.org

This reaction utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). beilstein-archives.org The reaction proceeds via electrophilic aromatic substitution. The electron-withdrawing nature of the introduced formyl group deactivates the ring, which helps to prevent multiple formylations and allows for selective mono-formylation. beilstein-archives.org

Table 2: Comparison of Formylation Methods

Method Reagents Key Features
Rieche Reaction Dichloromethyl methyl ether, TiCl₄/SnCl₄ Effective for electron-rich aromatics; allows for selective mono-formylation. beilstein-archives.org
Vilsmeier-Haack DMF, POCl₃ Milder conditions; suitable for activated aromatic rings.

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Typically used for simple benzenoid aromatics; requires high pressure. google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. iitj.ac.in These principles can be applied to the synthesis of this compound in several ways. nih.gov

Catalysis over Stoichiometric Reagents: Using catalytic reagents is a cornerstone of green chemistry as it reduces waste. jddhs.com For example, developing catalytic versions of formylation or cross-coupling reactions is preferable to using stoichiometric amounts of Lewis acids or promoters.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Annulation and cycloaddition reactions are often highly atom-economical as they form multiple bonds in a single step.

Use of Safer Solvents and Reagents: The transition-metal-free cross-coupling strategy is a prime example of this principle, as it avoids potentially toxic and environmentally harmful heavy metals. fiu.edu Furthermore, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, bio-based solvents, or supercritical CO₂ is a key goal. jddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times compared to conventional heating methods. jddhs.comunimi.it Microwave methods have been shown to improve yields and reduce reaction times in the synthesis of related 1-phenylnaphthalene lignans. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and cost-effective. jetir.org

Utilization of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents in chemical synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvating capabilities. mdpi.comrsc.org In the context of naphthalene derivative synthesis, ILs can function as both the reaction medium and the catalyst, facilitating transformations that are often difficult to achieve in traditional solvents. rsc.orgacgpubs.org

While a direct synthesis of this compound using ionic liquids is not extensively documented, related syntheses of phenylnaphthalene and other naphthalene derivatives highlight the potential of this methodology. For instance, the synthesis of 2-phenylnaphthalenes has been successfully achieved from styrene oxides using the recyclable Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which acts as both catalyst and solvent. rsc.org This approach offers high atom efficiency and excellent yields. rsc.org

Another relevant application is the Friedel-Crafts alkylation of naphthalene, a key reaction for introducing substituents onto the naphthalene core. Chloroaluminate(III) ionic liquids have been shown to be effective media for the alkylation of naphthalene with various reagents, demonstrating the potential for these systems to be adapted for the introduction of a phenyl group. researchgate.net The use of ILs in these reactions often leads to milder reaction conditions and easier product separation and catalyst recycling. rsc.orgresearchgate.net For example, a continuous-flow microreaction system using Me₃NHCl–AlCl₃ ionic liquid has achieved high yields (>99%) of long-chain alkylated naphthalenes within 60 seconds at 30 °C. rsc.org

The table below summarizes the conditions and outcomes for the synthesis of naphthalene derivatives using ionic liquids, illustrating the general applicability of this approach.

Ionic Liquid CatalystReactantsProductReaction ConditionsYieldReference
[HNMP]⁺HSO₄⁻Styrene Oxides2-PhenylnaphthalenesSolvent-free, heatExcellent rsc.org
Chloroaluminate(III) ILsNaphthalene, Alkylating AgentsAlkylated NaphthalenesVariesGood to Excellent researchgate.net
Me₃NHCl–AlCl₃Naphthalene, 1-dodeceneLong-chain Alkylated Naphthalene30 °C, 60 s, continuous flow>99% rsc.org
[bnmim][HSO₄]1-Naphthol, Formalin, Aromatic AmineNaphtho[2,1-e] nih.govrsc.orgoxazine derivativesRoom TemperatureGood to Excellent acgpubs.org

These examples underscore the versatility of ionic liquids in promoting key chemical transformations on the naphthalene scaffold. Future research may focus on adapting these ionic liquid-based systems for the direct synthesis of this compound, potentially through a catalyzed cross-coupling reaction or a modified Friedel-Crafts-type reaction.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. at.ua The primary benefits of using microwave irradiation include dramatic reductions in reaction times, improved product yields, and often, enhanced product purity. rsc.orgresearchgate.net These advantages stem from the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and selectivity. oatext.com

In the synthesis of naphthalene derivatives and related heterocyclic systems, microwave-assisted protocols have been shown to be highly effective. For example, the synthesis of 4-Phenyl-1,8-naphthalimide, a structurally related compound, was achieved in two steps from 4-bromo-1,8-naphthalic anhydride, with both steps utilizing microwave heating. mdpi.com The microwave-assisted reactions were found to be significantly faster and more efficient than the same reactions carried out with conventional oil-bath heating. mdpi.com

The following table presents a comparison of conventional and microwave-assisted synthesis for related compounds, highlighting the improvements offered by MAOS.

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 4-Phenyl-1,8-naphthalimideLonger reaction times, lower efficiencyFaster reaction, more efficient mdpi.com
Synthesis of NaphthaimidazolesRefluxing in ethanol for 2-12 h, 34-70% yieldShorter reaction time, improved yield ijprs.com
Synthesis of 4-(pyrazol-1-yl)carboxanilides~2 daysA few minutes, significantly improved yields nih.gov
Synthesis of Quinoline-fused 1,4-benzodiazepines62-65% yield92-97% yield rsc.org

While a specific microwave-assisted protocol for the synthesis of this compound is not detailed in the literature, the successful application of this technology to structurally similar compounds suggests its high potential. A plausible microwave-assisted approach could involve a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the phenyl group onto a suitable naphthalene-1-carboxaldehyde precursor.

Strategies for Reduced Derivatization and Protecting Group Requirements

In multi-step organic synthesis, the use of protecting groups is a common strategy to prevent unwanted side reactions at sensitive functional groups. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a functional group, allowing a chemical transformation to be carried out selectively at another position in the molecule. weebly.com After the desired reaction, the protecting group is removed in a deprotection step. wikipedia.org

For a molecule like this compound, the aldehyde functional group is susceptible to both oxidation and reduction, and can also react with nucleophiles. In a multi-step synthesis, it might be necessary to protect the aldehyde group, for example, as an acetal, while carrying out another transformation on the naphthalene ring. wikipedia.org The acetal is stable to many reagents but can be readily converted back to the aldehyde by treatment with aqueous acid. weebly.com

Strategies to reduce the need for such protecting groups in the synthesis of this compound could include:

Late-stage functionalization: Introducing the aldehyde group in the final step of the synthesis would circumvent the need to protect it during earlier steps. This could be achieved by the oxidation of a corresponding alcohol (4-phenylnaphthalen-1-yl)methanol) or the reduction of a carboxylic acid derivative.

Chemoselective reagents: The use of highly chemoselective reagents that react specifically with one functional group in the presence of others can eliminate the need for protection. For example, certain palladium-catalyzed cross-coupling reactions can be carried out on an aryl halide without affecting a nearby aldehyde group.

Biocatalysis: Enzymes can offer exquisite chemo-, regio-, and stereoselectivity, often allowing for transformations on complex molecules without the need for protecting groups. nih.gov

The development of protecting-group-free syntheses is a key aspect of green chemistry, as it leads to more efficient and environmentally friendly chemical processes. While specific protecting-group-free syntheses of this compound are not yet widely reported, the principles of this approach are likely to guide future synthetic designs for this and other complex molecules.

Nucleophilic Addition Reactions at the Carboxaldehyde Group

The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity underpins several important transformations.

Formation of Imines and Hydrazones

Aldehydes readily react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comorgoreview.com This reaction is a condensation reaction, involving the elimination of a water molecule. masterorganicchemistry.comorgoreview.com The formation of imines is typically catalyzed by acid and is a reversible process. orgoreview.comyoutube.com The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. orgoreview.com Subsequent protonation of the hydroxyl group and elimination of water yields the imine. orgoreview.com The rate of imine formation is pH-dependent, with the maximum rate observed around pH 4-5. orgoreview.com

Similarly, this compound can react with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. masterorganicchemistry.combham.ac.uk This reaction follows a mechanism analogous to imine formation. bham.ac.uk Hydrazones are generally more stable than imines. youtube.com A notable application of hydrazone formation is in the Wolff-Kishner reduction, where the hydrazone intermediate is used to reduce the carbonyl group to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) to form 2,4-dinitrophenylhydrazones is a classic method for the characterization of these carbonyl compounds, as the derivatives are often crystalline solids with sharp melting points. bham.ac.uk

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Product Type Key Features
Primary Amine (R-NH₂) Imine (Schiff Base) Formation of a C=N double bond; reversible reaction. orgoreview.comyoutube.com
Hydrazine (H₂NNH₂) Hydrazone Formation of a C=NNH₂ group; more stable than imines. bham.ac.ukyoutube.com
Hydroxylamine (NH₂OH) Oxime Formation of a C=NOH group; stable to water. bham.ac.ukyoutube.com

Strecker Synthesis Pathways for Alpha-Amino Nitrile Precursors

The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde, such as this compound, with ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (e.g., KCN or HCN). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds in two main stages. masterorganicchemistry.com First, the aldehyde reacts with ammonia to form an imine in situ. masterorganicchemistry.comorganic-chemistry.org The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-amino nitrile. masterorganicchemistry.comorganic-chemistry.org This α-amino nitrile is a crucial intermediate that can be subsequently hydrolyzed, typically under acidic conditions, to yield the corresponding α-amino acid. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netlibretexts.org It typically involves the reaction of two molecules of an aldehyde or ketone in the presence of a base or acid catalyst. researchgate.netmasterorganicchemistry.com For an aldol reaction to occur, at least one of the carbonyl compounds must possess an α-hydrogen. libretexts.org The reaction proceeds via an enolate ion (in base-catalyzed reactions) or an enol (in acid-catalyzed reactions), which acts as a nucleophile and attacks the carbonyl carbon of a second molecule. libretexts.orgmasterorganicchemistry.com

The initial product of this nucleophilic addition is a β-hydroxy aldehyde or ketone, known as the aldol addition product. libretexts.orgmasterorganicchemistry.com This intermediate can often undergo dehydration (elimination of a water molecule) upon heating to form an α,β-unsaturated carbonyl compound, which is the final product of the aldol condensation. researchgate.netlibretexts.orgmasterorganicchemistry.com When the condensation occurs between two different carbonyl compounds, it is referred to as a "crossed" or "mixed" aldol condensation. libretexts.org A specific type of crossed aldol condensation involving an aromatic aldehyde is known as the Claisen-Schmidt condensation. researchgate.netlibretexts.org In the context of this compound, it can react with another enolizable carbonyl compound in a crossed aldol condensation to generate a more complex molecular structure.

Redox Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can undergo both oxidation and reduction, providing pathways to other important classes of organic compounds.

Selective Oxidation to 4-Phenylnaphthalene-1-carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The selective oxidation of the aldehyde is a key step in synthesizing the corresponding 4-phenylnaphthalene-1-carboxylic acid, a compound with its own distinct chemical properties and potential applications.

Chemoselective Reduction to Alcohol and Hydrocarbon Derivatives

The aldehyde group can be selectively reduced to a primary alcohol or even further to a hydrocarbon (methyl group). For the reduction to the corresponding alcohol, 4-phenylnaphthalen-1-ylmethanol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are hydride donors that selectively attack the electrophilic carbonyl carbon.

Further reduction of the aldehyde to a hydrocarbon can be accomplished through methods like the Wolff-Kishner reduction. This reaction involves the initial formation of a hydrazone, which is then heated with a strong base, such as potassium hydroxide, to yield the corresponding hydrocarbon.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The regioselectivity of electrophilic aromatic substitution (SEAr) on this compound is governed by the combined electronic and steric effects of the two substituents on the naphthalene core. Naphthalene is inherently more reactive than benzene towards electrophiles, with substitution favoring the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings. libretexts.org

In this molecule, the C1 and C4 positions are blocked. The remaining positions are influenced by:

The Aldehyde Group (-CHO) at C1: This group is strongly electron-withdrawing and deactivating. In single-ring systems, it acts as a meta-director. youtube.comlibretexts.org It strongly deactivates the ring to which it is attached (the C1-C4 ring) and directs incoming electrophiles primarily to the other ring, specifically to positions C6 and C8.

The Phenyl Group (-C₆H₅) at C4: This group is weakly activating via resonance and directs incoming electrophiles to its ortho (C3, C5) and para (C8) positions.

The interplay of these effects dictates that electrophilic attack will preferentially occur on the unsubstituted ring (positions C5, C6, C7, C8). The α-positions (C5 and C8) are inherently more reactive than the β-positions (C6 and C7). libretexts.org The directing effects of both substituents converge at the C8 position, making it the most probable site for substitution. The C5 position is also activated by the phenyl group (ortho) and is an α-position, making it the second most likely site.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of C1-CHO (Deactivating)Influence of C4-Phenyl (Activating)Inherent Naphthalene ReactivityOverall Likelihood of Substitution
C5 Weakly affectedortho (Activating)α-position (Favored)High
C6 meta (Directing)Weakly affectedβ-position (Disfavored)Moderate
C7 para (Deactivating)Weakly affectedβ-position (Disfavored)Low
C8 meta (Directing)para (Activating)α-position (Favored)Very High (Most Favored)

Functional Group Interconversions on the Naphthalene and Phenyl Moieties

The functional groups of this compound—the aldehyde and the phenyl ring—can be chemically transformed to introduce new functionalities, expanding its synthetic utility.

The aldehyde group is susceptible to both oxidation and reduction:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-phenylnaphthalene-1-carboxylic acid. This transformation is typically achieved using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to a primary alcohol, (4-phenylnaphthalen-1-yl)methanol. Standard reducing agents for this conversion include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The peripheral phenyl ring, being a standard aromatic group, can also undergo electrophilic aromatic substitution, such as nitration or halogenation. However, these reactions would likely require more forcing conditions compared to the substitution on the more reactive naphthalene core. The substitution would be directed to the ortho and para positions of the phenyl ring.

Table 2: Key Functional Group Interconversions

Functional GroupReaction TypeReagentsProduct
Aldehyde (-CHO)OxidationKMnO₄ or CrO₃Carboxylic Acid (-COOH)
Aldehyde (-CHO)ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)
Phenyl RingNitrationHNO₃, H₂SO₄Nitrophenyl-substituted derivative
Phenyl RingHalogenationBr₂, FeBr₃Bromophenyl-substituted derivative

Reactions for the Construction of Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for the synthesis of various heterocyclic structures. This is often achieved through condensation reactions, which can be followed by intramolecular cyclizations to yield complex, fused-ring systems. nih.govrsc.org

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl carbon of the aldehyde group is electrophilic and readily reacts with nitrogen-based nucleophiles in condensation reactions. wikipedia.org These reactions typically form a C=N double bond through the elimination of water and are often catalyzed by acid. researchgate.net

Reaction with Primary Amines: Condensation with primary amines (R-NH₂) yields Schiff bases (or imines). These reactions are reversible and are driven to completion by the removal of water. wikipedia.orgresearchgate.net

Reaction with Hydrazine and its Derivatives: Reaction with hydrazine (H₂NNH₂) produces the corresponding hydrazone. libretexts.orglibretexts.org This reaction is a foundational step in the Wolff-Kishner reduction. libretexts.orglibretexts.org Substituted hydrazines, such as phenylhydrazine, react similarly to form substituted hydrazones. These products can be important intermediates for synthesizing nitrogen-containing heterocycles like pyrazoles. nih.govasianpubs.org

Table 3: Products of Condensation with Nitrogen Nucleophiles

NucleophileReagent NameProduct ClassGeneral Structure of Product
R-NH₂Primary AmineImine (Schiff Base)Ar-CH=N-R
H₂N-NH₂HydrazineHydrazoneAr-CH=N-NH₂
H₂N-NHPhPhenylhydrazinePhenylhydrazoneAr-CH=N-NHPh
H₂N-OHHydroxylamineOximeAr-CH=N-OH
H₂N-C(O)NH₂SemicarbazideSemicarbazoneAr-CH=N-NHC(O)NH₂
(Ar represents the 4-phenylnaphthalen-1-yl moiety)

Synthesis of Naphthalene-Fused Heterocycles

The reactivity of the aldehyde group, often in combination with other reagents, allows for the annulation of new heterocyclic rings onto the naphthalene framework.

Synthesis of Benzoquinolines: The Friedländer annulation and related multi-component reactions are powerful methods for constructing quinoline (B57606) rings. A plausible route to a benzo[g]quinoline derivative would involve a three-component reaction between this compound, an aniline, and a compound with an α-methylene group (e.g., pyruvic acid or a 1,3-dicarbonyl compound), often catalyzed by acid or a Lewis acid. This strategy is analogous to known syntheses of other benzoquinoline isomers. researchgate.netresearchgate.netmdpi.com

Synthesis of Naphthopyrans: Naphthopyrans (also known as benzochromenes) are another class of heterocycles accessible from naphthalene-based precursors. While a common route involves the condensation of naphthols with propargyl alcohols, nih.govresearchgate.net alternative strategies using an aldehyde are feasible. For instance, a Knoevenagel condensation of this compound with an active methylene compound like malonic acid or its derivatives, followed by an intramolecular cyclization and dehydration, could furnish a naphthopyran ring system. Tandem reactions starting with related formyl-naphthalene systems have been shown to produce a variety of fused heterocycles. nih.govrsc.org

Table 4: Examples of Naphthalene-Fused Heterocycle Synthesis

Target HeterocycleSynthetic StrategyKey Reagents
Benzo[g]quinolineFriedländer-type AnnulationAniline derivative, compound with active methylene group (e.g., ethyl acetoacetate)
Naphtho[1,2-c]pyran-dioneKnoevenagel Condensation / CyclizationMalonic acid or its derivatives, dehydrating agent

4 Phenylnaphthalene 1 Carboxaldehyde As a Versatile Synthetic Intermediate

Mechanistic Investigations of Reactions Involving 4 Phenylnaphthalene 1 Carboxaldehyde

Mechanistic Studies of Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. csbsju.edunih.gov Annulation reactions, in particular, which involve the formation of a new ring, are of significant interest. When 4-Phenylnaphthalene-1-carboxaldehyde is involved in such reactions, the mechanism typically proceeds through a series of well-defined elementary steps.

Oxidative Addition and Reductive Elimination Pathways

A cornerstone of many palladium-catalyzed cross-coupling reactions is the oxidative addition of an organic halide to a palladium(0) complex. csbsju.eduuwindsor.ca In the context of reactions involving a biaryl system like 4-phenylnaphthalene, an aryl halide or triflate partner would first react with the Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to a Pd(II) intermediate. The rate of this oxidative addition can be influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. researchgate.net The presence of sterically demanding ligands on the palladium center can also affect the rate and efficiency of this step. nih.gov

Carbopalladation and β-Hydride Elimination Sequences

In reactions involving unsaturated systems, such as alkenes or alkynes, carbopalladation is a key mechanistic step. This involves the addition of an organopalladium species across a π-bond. For example, in a palladium-catalyzed reaction of this compound with an alkyne, the arylpalladium intermediate formed via oxidative addition could add across the carbon-carbon triple bond. This would generate a new vinylpalladium species.

Following carbopalladation, a common subsequent step is β-hydride elimination. wikipedia.org This process requires the presence of a hydrogen atom on a carbon atom beta to the palladium center and an available coordination site on the metal. wikipedia.orglibretexts.org The palladium atom abstracts this hydrogen, forming a palladium-hydride species and a new carbon-carbon double bond within the organic framework. wikipedia.org However, β-hydride elimination can sometimes be an undesired side reaction, leading to the formation of byproducts. wikipedia.org The regioselectivity of both carbopalladation and β-hydride elimination is often controlled by the steric and electronic properties of the substrates and ligands.

Mechanistic Aspects of Aldehyde Functionalization Reactions

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations. Mechanistic investigations into the functionalization of this group provide valuable information for controlling reaction outcomes. For instance, in palladium-catalyzed carbonylative annulation reactions, the aldehyde can participate in the catalytic cycle. nih.gov A proposed mechanism might involve the initial oxidative addition of a palladium(0) species to an aryl halide, followed by coordination of the aldehyde. Subsequent migratory insertion of the carbonyl group of the aldehyde into the aryl-palladium bond would form an acylpalladium intermediate. This intermediate could then undergo further reactions, such as intramolecular cyclization, to yield the final product.

Mechanistic Pathways of Cyclization Reactions

The biaryl structure of this compound makes it a suitable precursor for various cyclization reactions to form polycyclic aromatic systems. The mechanisms of these cyclizations can be diverse, often depending on the reaction conditions and reagents employed. For instance, acid-catalyzed cyclizations might proceed through protonation of the aldehyde, followed by intramolecular electrophilic attack of the activated carbonyl carbon onto the adjacent phenyl ring. Subsequent dehydration would then lead to the fused aromatic system.

In other cases, such as photochemical cyclizations, the mechanism would involve the excitation of the molecule to an electronically excited state. In this state, the molecule can undergo intramolecular bond formation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to investigate the potential energy surfaces of these reactions and to elucidate the structures of transition states and intermediates. frontiersin.org

Kinetics and Thermodynamics of Key Transformations

Understanding the kinetics and thermodynamics of the elementary steps in a catalytic cycle is crucial for optimizing reaction conditions and improving catalyst performance. For palladium-catalyzed reactions involving this compound, kinetic studies can help identify the rate-determining step. researchgate.net For example, in many cross-coupling reactions, the oxidative addition step is found to be rate-limiting. uwindsor.caresearchgate.net

Interactive Data Table: Key Mechanistic Steps and Influencing Factors

Mechanistic StepDescriptionKey Influencing Factors
Oxidative Addition Insertion of Pd(0) into a C-X bond (X = halide, OTf) to form a Pd(II) species. csbsju.eduNature of the leaving group (I > Br > Cl), steric and electronic properties of ligands, solvent polarity. researchgate.netnih.gov
Reductive Elimination Formation of a C-C bond from two organic groups attached to the Pd center, regenerating the Pd(0) catalyst. csbsju.eduSteric hindrance around the metal center, electronic nature of the ligands.
Carbopalladation Addition of an organopalladium species across a C-C multiple bond.Electronic and steric properties of the unsaturated substrate and the organopalladium species.
β-Hydride Elimination Abstraction of a β-hydrogen by the metal center, forming a metal-hydride and an alkene. wikipedia.orgPresence of a β-hydrogen, availability of a vacant coordination site on the metal. wikipedia.orglibretexts.org
Migratory Insertion Insertion of a coordinated molecule (e.g., CO, aldehyde) into a metal-carbon bond.Nature of the inserting molecule and the metal-carbon bond.

Applications in Chemical and Materials Science

Role in Photocatalysis and Photoredox Catalysis

Photocatalysis has emerged as a powerful methodology for conducting chemical transformations in an efficient and environmentally benign manner. The success of these processes relies on the design of efficient, active, and robust photocatalysts capable of harvesting light energy. Naphthalene-based compounds are of particular interest due to their strong visible-light-harvesting ability and excellent photo-induced charge transfer capabilities.

The rational design of photocatalysts often involves the self-assembly of functionalized organic building blocks. A notable example is the synthesis of a naphthalene-based porous organic salt, designated NA-POS-1, from two specific naphthalene-based precursors. rsc.org This process demonstrates a facile method for creating photoactive materials.

The synthesis involves the self-assembly of two functionalized naphthalene (B1677914) building blocks:

1,5-Naphthalenediamine (NDA)

2,6-Naphthalenedisulfonic acid disodium salt (NDSA)

This assembly occurs through strong ionic and hydrogen bonding interactions, resulting in a crystalline, porous material with an extended π-conjugated system derived from the naphthalene units. rsc.org This strategy highlights how aldehyde- or amine-functionalized phenylnaphthalene cores can serve as versatile precursors for constructing complex, photoactive materials.

Building Blocks for Naphthalene-Based Porous Organic Salt (NA-POS-1)
ComponentChemical NameRole in Assembly
NDA1,5-NaphthalenediamineProvides amine functional groups for ionic and hydrogen bonding.
NDSA2,6-Naphthalenedisulfonic acid disodium saltProvides sulfonic acid functional groups for ionic and hydrogen bonding.

Upon irradiation with visible light, the π-conjugated system of the naphthalene-based photocatalyst absorbs photons, promoting electrons to an excited state. This excited state is capable of initiating electron transfer processes with surrounding molecules.

In the case of the NA-POS-1 photocatalyst, the photo-induced charge transfer capability facilitates the activation of molecular oxygen from the air. The mechanism involves the generation of reactive oxygen species, specifically superoxide radical anions (O₂⁻). rsc.org These highly reactive species act as the primary oxidant in the catalytic cycle, driving the desired chemical transformation. This process is a hallmark of many photoredox catalytic cycles, where the catalyst is regenerated after the electron transfer step, allowing it to participate in multiple turnovers.

The development of photocatalysts from building blocks like functionalized naphthalenes directly contributes to sustainable chemistry. These catalysts can drive reactions using visible light as an energy source and abundant reagents like atmospheric oxygen as the oxidant.

A key application for the naphthalene-based porous organic salt NA-POS-1 is the heterogeneous photocatalytic oxidative coupling of amines. rsc.org This reaction uses visible light and oxygen from the air to couple primary amines into imines, representing a green and sustainable chemical transformation. Such photocatalytic oxidation reactions provide a promising alternative to traditional methods that often require harsh conditions or stoichiometric, less environmentally friendly oxidants. The use of a solid, recyclable photocatalyst further enhances the sustainability of the process.

Contribution to Organic Optoelectronic Materials

Organic (opto)electronic materials have garnered significant attention for their use in devices such as organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. researchgate.net The performance of these devices is highly dependent on the electronic properties of the organic materials used. semanticscholar.org

The phenylnaphthalene core is a valuable structural motif in the design of materials for organic optoelectronics. Naphthalene-based polymers, for instance, are considered highly suitable for OLED applications, particularly for achieving blue-light emission. nih.gov Recently, molecular design strategies have focused on creating highly soluble hole-transporting materials based on phenylnaphthalene cores specifically for use in solution-processable OLEDs. researchgate.net The rigid and planar structure of the naphthalene unit, combined with the twisted conformation introduced by the phenyl substituent, can be manipulated to control the electronic properties, solubility, and film-forming capabilities of the resulting materials, which are critical for fabricating efficient and stable devices. nih.govresearchgate.net

Derivatization Strategies for Analytical Characterization

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a specific analytical method, such as mass spectrometry (MS) or chromatography. nih.gov This is often done to improve ionization efficiency, enhance detection sensitivity, or improve separation. researchgate.net

Mass spectrometry is a powerful analytical tool, but some classes of molecules, such as those that are neutral or form negative ions, can be difficult to detect with high sensitivity in the commonly used positive-ion mode electrospray ionization (ESI-MS). Charge reversal derivatization is a strategy designed to overcome this limitation. nih.gov This technique involves tagging an analyte with a reagent that imparts a permanent positive charge, effectively "reversing" the analyte's inherent polarity or making a neutral molecule readily ionizable. nih.gov

This strategy offers several key advantages:

Enhanced Sensitivity : By adding a pre-charged functional group (e.g., a quaternary ammonium (B1175870) or phosphonium moiety), the ionization efficiency of the analyte in positive-mode ESI is significantly increased. researchgate.netnih.gov

Improved Chromatography : The derivatizing tag can increase the hydrophobicity of the analyte, leading to better retention and separation in reverse-phase liquid chromatography. nih.gov

Reduced Adduct Formation : For analytes like dicarboxylic acids, derivatization can prevent the formation of sodium adducts that split the signal and complicate spectra. nih.gov

A molecule like 4-Phenylnaphthalene-1-carboxaldehyde possesses features that are characteristic of a potential derivatization reagent for primary amines. The aldehyde group can react with a primary amine under mild conditions to form a stable Schiff base. This reaction would covalently attach the bulky and hydrophobic phenylnaphthalene group to the amine analyte. If the derivatization agent were further modified to include a permanently charged group, it would function as an effective charge-reversal tag for enhancing MS detection of primary amines. researchgate.net

Principles of Charge-Reversal Derivatization for MS
PrincipleDescriptionBenefit for Mass Spectrometry
Charge TaggingA permanently charged moiety (e.g., quaternary amine) is attached to the analyte. researchgate.netGreatly increases ionization efficiency and signal intensity in ESI-MS.
Hydrophobicity IncreaseA bulky, nonpolar group (e.g., phenylnaphthalene) is attached to the analyte.Improves separation in reverse-phase liquid chromatography. nih.gov
Charge InversionAnionic groups on the analyte (e.g., carboxylates) are converted to cationic derivatives. nih.govAllows for sensitive detection in positive-ion mode and prevents unwanted adducts.

Chromatographic Separation Improvement via Derivatization

A thorough review of scientific literature reveals no specific studies detailing the use of this compound as a derivatizing agent for the improvement of chromatographic separations. Derivatization in chromatography is a technique used to chemically modify an analyte to enhance its detection or improve its separation from other components in a mixture. researchgate.netscholarsresearchlibrary.comthermofisher.com This is often necessary for compounds that lack a strong chromophore or fluorophore, or for those that exhibit poor chromatographic behavior. thermofisher.com

The process of derivatization can be carried out either before the sample is introduced into the chromatography system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). scholarsresearchlibrary.com The ideal derivatizing agent should react quickly and completely with the target analyte to form a stable product with improved detection characteristics or chromatographic properties. thermofisher.com

While there is no available research on this compound for this application, the derivatization of primary and secondary amines is a common practice in analytical chemistry. Reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used to form highly fluorescent derivatives of amines, which allows for their sensitive detection by fluorescence detectors in High-Performance Liquid Chromatography (HPLC). thermofisher.com For example, OPA reacts with primary amines in the presence of a thiol to produce intensely fluorescent isoindole derivatives.

Due to the lack of available research, no data tables or specific research findings on the use of this compound for chromatographic derivatization can be presented.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-Phenylnaphthalene-1-carboxaldehyde, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

The reactivity of this compound can be predicted by analyzing the calculated electronic parameters. The regions of highest and lowest electron density, often visualized through molecular electrostatic potential (MEP) maps, would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The phenyl and naphthalene (B1677914) rings are expected to be susceptible to electrophilic substitution, while the carbonyl carbon of the aldehyde group would be a primary site for nucleophilic attack.

Below is a table of representative bond lengths that could be expected for the core structure of this compound, based on calculations of related phenylnaphthalene systems.

Bond TypeExpected Bond Length (Å)
Naphthalene C-C1.37 - 1.43
Phenyl C-C1.39 - 1.41
Naphthalene-Phenyl C-C1.48 - 1.50
Naphthalene-CHO C-C1.47 - 1.49
Carbonyl C=O~1.22

This data is illustrative and based on typical values from computational studies of similar aromatic systems.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a crucial tool for mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms and the prediction of product formation. For this compound, computational studies could explore a variety of reactions, including its synthesis, oxidation, reduction, and participation in cycloaddition reactions.

While specific reaction pathway analyses for this compound are not documented, research on similar molecules, such as benzaldehyde (B42025), provides clear examples of the methodologies employed. For instance, DFT has been used to investigate the mechanisms of NHC-catalyzed cycloaddition reactions between ketenes and benzaldehydes, identifying the key intermediates and transition states that govern the stereoselectivity of the reaction. rsc.org Similarly, the mechanism of the reaction between benzaldehyde and amines to form Schiff bases has been studied at the DFT (B3LYP)/6-31+G(d) level, revealing the transition states for hemiaminal formation and subsequent dehydration. researchgate.netnih.govcanterbury.ac.uk

These computational approaches could be applied to this compound to predict its behavior in various chemical transformations. For example, the reaction of the aldehyde group with a nucleophile could be modeled to determine the energy profile of the reaction, including the stability of any intermediates and the energy barriers of the transition states. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. A computational study on the Pd-catalyzed formation of a carbamate (B1207046) derivative highlighted the role of the catalyst in stabilizing intermediates and facilitating the reaction pathway. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, including their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

For this compound, time-dependent DFT (TD-DFT) calculations would be the method of choice for predicting its electronic absorption spectrum (UV-Vis). Studies on other aromatic compounds have shown that TD-DFT can provide reliable predictions of absorption maxima. nih.gov The predicted spectrum of this compound would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the phenyl and naphthalene ring systems. The presence of the carboxaldehyde group would be expected to cause a red-shift in the absorption bands compared to unsubstituted phenylnaphthalene.

The vibrational spectra (IR and Raman) can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This provides information about the characteristic vibrational modes of the different functional groups. For this compound, the calculations would predict a strong C=O stretching frequency for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The spectra would also feature characteristic peaks for the C-H stretching and bending vibrations of the aromatic rings, as well as the C-C stretching modes of the naphthalene and phenyl backbones. Computational studies on 1,8-naphthalimide (B145957) derivatives have demonstrated the utility of DFT in calculating their absorption and emission spectra. researchgate.net

A representative table of predicted characteristic vibrational frequencies for this compound is provided below, based on known ranges for similar functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aldehyde C-H Stretch2700 - 2900
Carbonyl C=O Stretch1680 - 1715
Aromatic C=C Stretch1400 - 1600
Aromatic C-H In-plane Bend1000 - 1300
Aromatic C-H Out-of-plane Bend650 - 900

This data is illustrative and based on typical values from computational studies of aromatic aldehydes.

Conformation and Stereochemical Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and biological activity. Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

For this compound, a key conformational feature is the rotational freedom around the single bonds connecting the phenyl group and the carboxaldehyde group to the naphthalene core. Due to steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene ring, as well as between the carboxaldehyde group and the adjacent aromatic protons, the molecule is unlikely to be perfectly planar.

A computational conformational analysis would involve rotating these groups and calculating the energy at each step to generate a potential energy profile. This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. A study on mono-substituted naphthalenes has shown that the rotational barriers of substituents are sensitive to their local environment and can be accurately predicted using DFT. nih.govresearchgate.net For this compound, the most stable conformation would likely involve a twisted arrangement of the phenyl and carboxaldehyde groups relative to the naphthalene plane to minimize steric repulsion.

The dihedral angles between the planes of the aromatic rings and the orientation of the aldehyde group would be key parameters determined from such a study. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor site or in the formation of crystal structures.

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